2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde
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Overview
Description
2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde is a heterocyclic compound that features both an oxazole and a pyridine ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable aldehydes in the presence of a base such as triethylamine in ethanol. The reaction mixture is then heated to facilitate cyclization, yielding the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the oxazole or pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carboxylic acid.
Reduction: 2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrooxazolo[4,5-b]pyridin-2-thione: Similar in structure but contains a thione group instead of an aldehyde.
Thiazolo[4,5-b]pyridine-2(3H)-one: Contains a thiazole ring fused to a pyridine ring, differing in the heteroatom present.
Uniqueness
2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde is unique due to the presence of both an oxazole and a pyridine ring fused together, along with an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H4N2O3 |
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Molecular Weight |
164.12 g/mol |
IUPAC Name |
2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C7H4N2O3/c10-3-4-1-2-5-6(8-4)9-7(11)12-5/h1-3H,(H,8,9,11) |
InChI Key |
OYTUUFSDBCQRGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)O2)N=C1C=O |
Origin of Product |
United States |
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